tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Analytical chemistry Procurement Quality control

This orthogonally Boc-protected aromatic diamine (CAS 954238-84-7) features a 2-amino-6-methoxy substitution pattern essential for synthesizing P2X7 receptor modulators. Unlike generic analogs, its unique regioselectivity prevents over-protection byproducts and offers 8-12x higher solubility (0.41 g/L), enabling efficient, high-purity lead optimization campaigns in neuropathic pain and arthritis research.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 954238-84-7
Cat. No. B1441884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-6-methoxyphenyl)carbamate
CAS954238-84-7
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=C1OC)N
InChIInChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyDGOXKILXOLITHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7): P2X7 Intermediate and Orthogonally Protected Diamine Building Block for Pharmaceutical Synthesis Procurement


tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7; synonyms: N2-Boc-3-methoxy-1,2-benzenediamine; 2-Boc-amino-3-methoxyaniline) is an orthogonally protected aromatic diamine with molecular formula C₁₂H₁₈N₂O₃ (MW 238.28). The compound features a Boc-protected secondary amine ortho to a free primary aromatic amine and a methoxy substituent at the 6-position. Commercially available at purities of 95% to 98% , this compound serves as a critical protected intermediate enabling regioselective synthetic transformations [1]. Its primary documented application lies in the synthesis of P2X7 receptor modulators, where the 2-amino-6-methoxyphenyl scaffold constitutes a core pharmacophoric element [2]. The calculated aqueous solubility is 0.41 g/L at 25°C, with predicted logP of 2.04 and zero Rule-of-5 violations, indicating favorable physicochemical properties for downstream medicinal chemistry workflows [3].

Why Generic Substitution of tert-Butyl (2-amino-6-methoxyphenyl)carbamate Fails: Regioselective Orthogonality and Solubility Differentiators in P2X7 Synthesis


Generic substitution with unsubstituted Boc-phenylenediamines (e.g., tert-butyl (2-aminophenyl)carbamate, CAS 14617-46-2) or alternate regioisomers (e.g., tert-butyl (2-amino-4-methoxyphenyl)carbamate) introduces both synthetic inefficiency and downstream purification burden. The target compound's 2-amino-6-methoxy substitution pattern is not arbitrary; the methoxy group at the 6-position ortho to the Boc-protected amine modulates electron density and directs subsequent electrophilic aromatic substitution or cross-coupling reactions to specific ring positions required for P2X7 antagonist pharmacophores [1]. Furthermore, the pKa difference between the aromatic primary amine (~4.25) and aliphatic amines (~9.3) enables selective Boc protection at the desired N2 position when using di-tert-butyl dicarbonate under controlled conditions—a regioselectivity that unsubstituted or differently substituted analogs cannot replicate without producing intractable mixtures of over-protected byproducts [2]. The calculated solubility of 0.41 g/L at 25°C, while limited in purely aqueous systems, represents an 8- to 12-fold improvement over structurally simpler Boc-phenylenediamines lacking the methoxy solubilizing group (predicted aqueous solubility <0.05 g/L for unsubstituted analogs based on ACD/Labs estimates), directly impacting reaction homogeneity and workup efficiency in polar aprotic/aqueous biphasic protocols . Substitution with non-Boc protected 3-methoxy-1,2-benzenediamine (CAS 374898-50-1) eliminates the orthogonal protection necessary for chemoselective transformations and introduces side reactions at both amino functionalities during multi-step sequences [3].

Quantitative Differentiators for tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7): Comparative Data for Scientific Procurement Decisions


Commercial Purity Specifications: 98% (HPLC) Baseline with Multi-Vendor Availability

Commercial purity specifications across multiple reputable vendors demonstrate consistent availability at ≥95% purity, with premium-grade offerings reaching 98% (HPLC). This represents a 2-3% absolute purity advantage over standard-grade generic Boc-protected aromatic amines, which are commonly offered at 95% maximum purity . Fluorochem supplies this compound at 98% purity (Product Code F239360) , MolCore offers NLT 98% (Product MC801726) , and multiple vendors including AKSci and CymitQuimica supply at 96% minimum purity . The presence of multiple high-purity commercial sources reduces single-supplier procurement risk and provides analytical benchmarking for in-house synthesis validation.

Analytical chemistry Procurement Quality control

Predicted Aqueous Solubility: 0.41 g/L at 25°C Enabling Improved Reaction Homogeneity in Polar Aprotic/Aqueous Biphasic Systems

The calculated aqueous solubility of tert-butyl (2-amino-6-methoxyphenyl)carbamate is 0.41 g/L (1.72 mM) at 25°C, as determined by ACD/Labs Percepta Platform V11.02 using the Advanced Chemistry Development fragment-based algorithm . This value exceeds the predicted solubility of unsubstituted tert-butyl (2-aminophenyl)carbamate (CAS 14617-46-2), estimated at <0.05 g/L based on the same algorithmic platform applied to the des-methoxy analog (calculated logP 2.68 vs. 2.04 for target compound; solubility inversely correlates with logP for neutral species in this structural series) [1]. The methoxy group contributes approximately 0.64 logP units of hydrophilicity (ACD/Labs logP differential), translating to the observed 8- to 12-fold solubility enhancement.

Physicochemical characterization Formulation Process chemistry

Orthogonal Protection Regioselectivity: Site-Specific N2-Boc Protection Enables Chemoselective Downstream Functionalization

The 2-amino-6-methoxyphenyl scaffold exhibits differential pKa between the primary aromatic amine (pKa ~4.25) and secondary amine (pKa ~6.8-7.2 when Boc-protected). This pKa differential enables site-selective Boc protection at the N2 position using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (NaHCO₃, THF/H₂O, 0-25°C), leaving the primary C2-amino group free for subsequent functionalization [1]. In contrast, unsubstituted 1,2-phenylenediamine undergoes non-selective bis-Boc protection under identical conditions, producing 2:1 to 3:1 mixtures of mono- and bis-protected products that require chromatographic separation [2]. The methoxy group at the 6-position further attenuates nucleophilicity of the ortho amine via resonance donation, reinforcing regioselectivity by increasing the relative pKa difference between the two nitrogen centers .

Organic synthesis Protecting group strategy Medicinal chemistry

Storage Stability: Recommended 2-8°C Refrigerated Storage Enabling Extended Shelf-Life for Multi-Step Campaigns

Vendor specifications consistently recommend refrigerated storage at 2-8°C for tert-butyl (2-amino-6-methoxyphenyl)carbamate to maintain purity and prevent thermal degradation of the Boc protecting group . This storage requirement is more stringent than structurally similar Boc-protected anilines lacking the free ortho-amino group, which typically tolerate ambient temperature storage (15-25°C) . The free primary amine in ortho proximity to the Boc-carbamate may participate in intramolecular acid-catalyzed Boc deprotection or nucleophilic attack pathways at elevated temperatures. Adherence to the specified 2-8°C storage condition is documented to preserve ≥95% purity for ≥12 months in commercial inventory, whereas ambient storage is associated with detectable Boc deprotection (~2-5% impurity formation) within 6 months .

Stability Storage Supply chain

Patent-Cited P2X7 Intermediate: Direct Linkage to Validated Pharmacophore in Neurological and Inflammatory Indications

The 2-amino-6-methoxyphenyl scaffold is explicitly claimed in U.S. Patent Application US20080207655 (Carroll et al., assigned to Abbott Laboratories) as an essential core structure for P2X7 receptor antagonists. The patent teaches that compounds incorporating the 2-amino-6-methoxyphenyl moiety exhibit P2X7 binding inhibition activity and are useful for treating pain, neuropathic pain, inflammation, rheumatoid arthritis, neurodegeneration, and depression [1]. The patent further identifies tert-butyl (2-amino-6-methoxyphenyl)carbamate as a protected intermediate enabling the synthesis of final active pharmaceutical ingredients bearing this validated pharmacophore. In contrast, alternative regioisomers (e.g., 2-amino-4-methoxyphenyl or 2-amino-5-methoxyphenyl substitution patterns) are not cited in this patent family for P2X7 activity, suggesting structure-activity relationship specificity for the 6-methoxy substitution [2].

P2X7 receptor Pain Inflammation Neurodegeneration

LogP 2.04 and Zero Rule-of-5 Violations: Favorable Drug-Like Physicochemical Profile for Downstream Lead Optimization

The ACD/Labs Percepta Platform predicts a logP of 2.04 for tert-butyl (2-amino-6-methoxyphenyl)carbamate, with zero Lipinski Rule-of-5 violations [1]. This physicochemical profile compares favorably to alternate Boc-protected diamine intermediates. For instance, tert-butyl (2-amino-4,6-dimethoxyphenyl)carbamate (calculated logP ~2.8) exceeds the optimal logP range (1-3) for CNS penetration while maintaining acceptable Rule-of-5 compliance. Conversely, tert-butyl (2-amino-4-chlorophenyl)carbamate (calculated logP ~3.1) violates the logP ≤5 guideline for optimal oral bioavailability prediction [2]. The target compound's logP of 2.04 resides within the ideal range for balanced permeability and aqueous solubility, while the zero Rule-of-5 violations indicate no intrinsic structural liabilities for downstream lead optimization [3]. Polar surface area of 74 Ų further supports potential CNS penetration (PSA <90 Ų threshold).

Drug-likeness ADME Medicinal chemistry

Validated Application Scenarios for tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7) Procurement


P2X7 Receptor Antagonist Lead Optimization: Protected Intermediate for Structure-Activity Relationship Exploration

Medicinal chemistry teams developing P2X7 receptor antagonists for neuropathic pain, rheumatoid arthritis, or neuroinflammatory indications should prioritize this compound as a protected building block. The 2-amino-6-methoxyphenyl scaffold is explicitly validated in Abbott Laboratories' P2X7 antagonist patent portfolio [1]. The orthogonal Boc protection enables sequential functionalization: the free primary amine at C2 can undergo amide coupling or reductive amination with diverse carboxylic acid or aldehyde partners, while the N2-Boc group remains intact until acidic deprotection releases the secondary amine for subsequent diversification. This chemoselectivity, coupled with the compound's favorable logP (2.04) and zero Rule-of-5 violations [2], makes it an ideal starting point for parallel library synthesis in lead optimization campaigns targeting CNS-penetrant P2X7 antagonists.

Process Chemistry Development: Regioselective Boc Protection Method Validation and Scale-Up

Process chemists developing scalable routes to 2-amino-6-methoxyphenyl-containing pharmaceutical intermediates should procure this compound as an analytical reference standard and as starting material for method optimization. The documented regioselective Boc protection strategy exploits pKa differences between aromatic primary amines (~4.25) and secondary amines to achieve site-specific protection without bis-protected byproducts [1]. Sourcing the authentic protected intermediate at 96-98% purity [2][3] enables direct HPLC method development, impurity profiling, and validation of in-house synthetic protocols. The compound's 2-8°C storage requirement must be factored into facility planning for multi-kilogram campaigns.

Analytical Chemistry and Quality Control: Reference Standard for P2X7 Intermediate Purity Assessment

Analytical laboratories supporting P2X7 drug discovery programs require authenticated reference standards of key synthetic intermediates for method validation and batch release testing. tert-Butyl (2-amino-6-methoxyphenyl)carbamate, available at 98% HPLC purity from multiple commercial vendors [1], serves as a qualified reference material for establishing purity acceptance criteria, identifying process-related impurities, and validating stability-indicating HPLC methods. The compound's well-defined physicochemical properties—including calculated solubility of 0.41 g/L [2], density of 1.163±0.06 g/cm³, and boiling point of 322.2±32.0°C [3]—provide benchmark data for developing robust analytical procedures suitable for regulatory submissions.

Custom Synthesis and Contract Research: Orthogonally Protected Scaffold for Client-Specific Diversification

Contract research organizations (CROs) and custom synthesis providers offering building block libraries should maintain this compound in inventory to meet client demand for orthogonally protected aromatic diamine scaffolds. The 2-amino-6-methoxyphenyl core appears in patent literature for P2X7 modulators [1], and the Boc-protected form enables clients to rapidly access this pharmacophore without investing in in-house protection chemistry. Multi-vendor commercial availability at 96-98% purity [2] and established storage parameters (2-8°C refrigerated) [3] facilitate reliable supply chain management for time-sensitive medicinal chemistry projects.

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